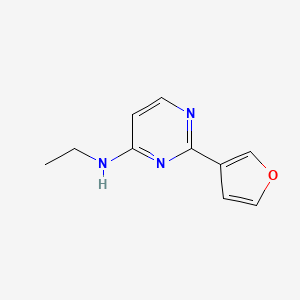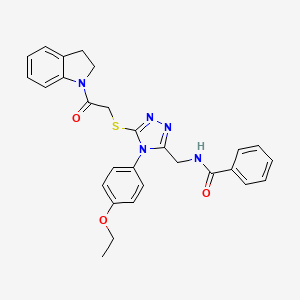
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-ethyl-2-(furan-3-yl)pyrimidin-4-amine" is a heterocyclic compound that is part of a broader class of compounds with potential biological and pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar heterocyclic compounds, such as pyrimidin-4-amines, which have been synthesized and evaluated for various biological activities, including antitumor, antimicrobial, and kinase inhibition properties .
Synthesis Analysis
The synthesis of related heterocyclic compounds typically involves multi-step reactions starting from various precursors. For instance, the synthesis of pyrido[3',2':4,5]thieno(furo)[3,2-d]pyrimidin-8-amines was achieved by refluxing 8-chloro derivatives with different amines . Another example is the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues, which were prepared via microwave-accelerated multi-step synthesis using anilines and dimethylformamide dimethylacetal . These methods highlight the complexity and the need for precise conditions to obtain the desired heterocyclic compounds.
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as elemental analysis . The crystal structure of a related compound, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, was determined using X-ray crystallography, which provided detailed information about the arrangement of atoms in the crystal lattice .
Chemical Reactions Analysis
The chemical reactivity of these compounds often involves interactions with different reagents to form new heterocyclic systems. For example, the reaction of ethyl 1-aminothieno(furo)[2,3-b]pyridine-2-carboxylates with potassium hydroxide and hydrochloric acid led to the formation of new pyrimidine derivatives . These reactions are crucial for the diversification of the chemical structures and potential biological activities of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are influenced by their molecular structures. The biological evaluations of these compounds often include cytotoxicity assays, antioxidant activity assessments, and DNA damage protection studies . For instance, certain furo[2,3-d]pyrimidinone analogues demonstrated strong in vitro cytotoxic activities against various cancer cell lines and also exhibited significant antioxidant activities . Additionally, the antiproliferative activities of these compounds against different cancer cell lines were assessed, with some showing promising results .
Aplicaciones Científicas De Investigación
Quantum Chemical Characterization
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine derivatives have been explored in quantum chemical studies. One such study focused on hydrogen bonding sites in pyrimidine compounds derivatives, revealing significant insights at various quantum chemistry levels, identifying nitrogen atoms of the pyrimidine nucleus as major hydrogen bonding sites (Traoré et al., 2017).
Antimicrobial Activity
Research involving derivatives of this compound has demonstrated notable antimicrobial activity. For instance, a study on novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones showed these compounds exhibit antimicrobial properties (Ravindra et al., 2008).
Hypoglycemic Agents
This compound derivatives have been synthesized and evaluated as glucokinase activators, with certain derivatives identified as potent dual-acting hypoglycemic agents, showing efficacy in reducing glucose levels in mice (Song et al., 2011).
Synthesis Techniques
There have been developments in the efficient and library-friendly synthesis of furo- and thieno[2,3-d]pyrimidin-4-amine derivatives using microwave irradiation. This method utilizes amines and substituted 2-aminofuran-3-carbonitrile, converted into corresponding formamidines (Han et al., 2010).
Insecticidal and Antibacterial Potential
The synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation has been explored. These compounds were evaluated for their insecticidal activity and also against selected microorganisms for antibacterial potential, showcasing diverse applications in pest control and microbial resistance (Deohate & Palaspagar, 2020).
Antitumor Activity
Several studies have highlighted the potential antitumor activity of pyrimidine derivatives. For example, new amino derivatives of pyrido3′,2′:4,5thieno[3,2-d]pyrimidines exhibited pronounced antitumor activity in vitro, with the activity being dependent on the nature of the amine fragments (Sirakanyan et al., 2019).
Mecanismo De Acción
Mode of Action
The compound interacts with its targets, primarily the mitochondrial complex I, and inhibits electron transport. This inhibition disrupts the normal functioning of the mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The primary biochemical pathway affected by N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is the electron transport chain in the mitochondria. By inhibiting complex I, the compound disrupts the normal flow of electrons, which can lead to a buildup of reactive oxygen species and a decrease in ATP production .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are able to cross cell membranes to reach their target in the mitochondria
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on the mitochondria. By inhibiting complex I, the compound can cause a decrease in ATP production and an increase in reactive oxygen species. These changes can lead to cell death, particularly in cells that are heavily reliant on mitochondrial ATP production .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the pH of the environment can affect the compound’s stability and ability to cross cell membranes. Additionally, the presence of other compounds can influence the compound’s efficacy, either through competitive inhibition or synergistic effects .
Direcciones Futuras
Propiedades
IUPAC Name |
N-ethyl-2-(furan-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-11-9-3-5-12-10(13-9)8-4-6-14-7-8/h3-7H,2H2,1H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJJKXHKHEMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)C2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzoyl-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3014063.png)
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylbenzamide](/img/structure/B3014064.png)

![7-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3014067.png)

![2-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B3014070.png)

![2-methyl-N-(2-{1-[(4-methylphenyl)methyl]benzimidazol-2-yl}ethyl)propanamide](/img/structure/B3014075.png)


![2-(3-Methoxyphenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B3014080.png)
![1-[2-(decyloxy)-2-oxoethyl]-3-methyl-2-(phenoxymethyl)-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B3014081.png)

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)